2-Tetradecylguanidine
Description
The Guanidine (B92328) Moiety: Significance in Chemical and Biological Systems Research
The guanidine group, a nitrogen-rich organic functional group with the general formula (R¹R²N)(R³R⁴N)C=N-R⁵, is a cornerstone in both chemical and biological research. researchgate.netnih.gov Characterized by a central carbon atom bonded to three nitrogen atoms, this moiety is a nitrogenous analogue of carbonic acid. researchgate.net In its protonated form, the guanidinium (B1211019) cation, the positive charge is delocalized across all three nitrogen atoms, resulting in a highly stable and symmetrical planar ion. This inherent stability and its chemical properties, particularly its strong basicity (pKa ≈ 13.6), underpin its significance. researchgate.netmdpi.com
In biological systems, the guanidine group is most famously present in the side chain of the amino acid arginine. researchgate.net This functionality is crucial for the structure and function of proteins and enzymes, where it participates in electrostatic interactions and hydrogen bonding with anionic substrates like carboxylates and phosphates. researchgate.net These interactions are fundamental to molecular recognition, substrate binding, and enzymatic catalysis. researchgate.net Beyond arginine, numerous natural products, including well-known marine toxins like saxitoxin (B1146349) and tetrodotoxin, feature the guanidine moiety, highlighting its diverse roles in nature. mdpi.com
The synthetic and medicinal chemistry fields have extensively explored guanidine derivatives due to their broad spectrum of biological activities. nih.govnih.gov Compounds containing this scaffold have been investigated for a wide array of therapeutic applications, including as antibacterial, antiviral, antifungal, antiprotozoal, and antitumor agents. nih.govresearchgate.net The ability of the guanidinium group to engage in multiple non-covalent interactions, such as hydrogen bonding and charge pairing, makes it a privileged scaffold in drug design. researchgate.netjocpr.com Furthermore, guanidine derivatives serve as powerful tools in supramolecular chemistry for anion recognition and as highly effective organic catalysts (superbases) in synthesis. researchgate.nettandfonline.com This versatility ensures that the guanidine moiety remains a subject of continuous and intensive academic research. ajol.info
Contextualizing 2-Tetradecylguanidine within the Scope of Guanidine Derivative Research
This compound belongs to the 2-alkylguanidine subclass of guanidine derivatives, which are characterized by a long alkyl chain attached to one of the nitrogen atoms of the guanidine core. This structural feature imparts amphiphilic properties to the molecule, with the polar, hydrophilic guanidinium headgroup and a nonpolar, hydrophobic alkyl tail. Research into alkylguanidines often focuses on their interactions with biological membranes and their resultant biological activities, such as antimicrobial and biocidal effects. kyushu-u.ac.jpresearchgate.netgoogle.com
Academic research on this compound specifically has explored its properties and applications in various contexts. One area of investigation is its function as a transmembrane transporter. Studies have utilized tetradecylguanidinium isomers to investigate anion transport across vesicle bilayer membranes. researchgate.net In these model systems, the compounds were found to mediate hydroxide-anion antiport, a process driven by the rapid partition-deprotonation of the carrier and diffusion of the resulting neutral guanidine conjugate base. researchgate.net This research provides insight into the fundamental mechanisms by which such molecules can facilitate ion movement across lipid barriers.
The compound has also been identified in metabolomic studies. For instance, Oxalic acid–N″-tetradecylguanidine (1/2) was noted as a metabolite in a comparative study of the fungus Phialemonium curvatum when cultivated on different carbon sources, indicating its involvement in or production through fungal metabolic pathways. nih.govresearchgate.net Furthermore, this compound and related long-chain alkylguanidines are recognized for their biocidal properties and have been listed as active components in various formulations. google.com Research into pyrazine-alkylguanidine metabolites has also highlighted the broad-spectrum antibacterial activity associated with this class of compounds. nih.govacs.org
The table below summarizes some of the key research findings involving this compound and related alkylguanidines.
| Research Area | Compound Class/Specific Compound | Finding |
| Transmembrane Transport | Tetradecylguanidinium | Mediates hydroxide-anion antiport across vesicle bilayer membranes. researchgate.net |
| Metabolomics | Oxalic acid–N″-tetradecylguanidine (1/2) | Identified as a metabolite in the fungus Phialemonium curvatum. nih.govresearchgate.net |
| Biocidal Activity | Aliphatic Guanidines (including Tetradecylguanidine) | Recognized as organic biocides. google.com |
| Antibacterial Activity | Pyrazine-Alkylguanidine Metabolites | Exhibit remarkable, broad-spectrum antibacterial activity. nih.govacs.org |
| Herbicidal Activity | 2-Alkylguanidines | 2-Arylguanidino-4,6-dimethylpyrimidine derivatives showed stronger herbicidal activity than 2-alkylguanidines. kyushu-u.ac.jp |
| Antifungal Activity | Alkylated Guanidinium Compounds | Inhibit yeast growth, serving as a model for microbiocidal activity. researchgate.net |
The following table details some of the basic chemical properties of a common salt of this compound.
| Property | Value |
| Compound Name | Tetradecylguanidine monohydrochloride |
| Molecular Formula | C₁₅H₃₄ClN₃ |
| Molecular Weight | 291.90356 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-tetradecylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3,(H4,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPBMDUSWIMDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274875 | |
| Record name | 2-tetradecylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41383-25-9 | |
| Record name | 2-tetradecylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 2 Tetradecylguanidine and Analogues
Principles of Structure-Activity Relationship Analysis in Guanidine (B92328) Chemistry
The guanidinium (B1211019) group, a key feature of 2-tetradecylguanidine, is typically protonated at physiological pH, allowing it to form strong electrostatic interactions and hydrogen bonds. chemrxiv.org SAR studies in guanidine chemistry often revolve around understanding how modifications to the molecule's structure affect these interactions and, consequently, its biological target engagement.
Key principles in the SAR analysis of guanidine derivatives include:
The role of the guanidinium group: The positively charged guanidinium moiety is crucial for binding to biological targets, often interacting with negatively charged residues like phosphate, sulfate (B86663), and carboxylate groups. tandfonline.com The planarity and charge distribution of the guanidinium group can be influenced by substituents, thereby modulating binding affinity.
Impact of substituents: The nature, size, and position of substituents on the guanidine core can significantly alter the molecule's lipophilicity, steric profile, and electronic properties. These changes directly influence its absorption, distribution, metabolism, excretion (ADME) properties, and target-specific activity. scribd.com
Influence of Alkyl Chain Length and Substituents on Guanidine Derivative Activity
The length and nature of alkyl chains, as seen in the tetradecyl group of this compound, are critical determinants of biological activity in guanidine derivatives.
Alkyl Chain Length and Lipophilicity: The length of the alkyl chain directly correlates with the compound's lipophilicity (hydrophobicity). In many cases, increasing the alkyl chain length enhances antimicrobial activity up to a certain point. nsf.govsapub.org This is often attributed to improved partitioning into and disruption of bacterial cell membranes. chemrxiv.org However, excessive lipophilicity can also lead to increased toxicity to host cells. nsf.gov For instance, studies on Nα-acyl arginine esters have shown that the antimicrobial activity is dependent on the alkyl chain length, with different optimal lengths for activity against various microorganisms. sapub.org
Impact on Physicochemical Properties: Modifications to the alkyl chain, such as introducing unsaturation or branching, can significantly affect properties like melting point, density, and crystal structure. researchgate.net These changes can, in turn, influence the compound's formulation and bioavailability.
Below is an interactive table summarizing the effect of alkyl chain length on the antimicrobial activity of certain guanidine derivatives.
| Compound Class | Alkyl Chain Length | Effect on Antimicrobial Activity | Reference |
| Nα-acyl arginine esters | C8-C16 | Activity dependent on chain length; optimal length varies for different microbes. | sapub.org |
| Polymethacrylates | C4 (butyl) | Showed the best selectivity among various alkyl chain lengths. | nsf.gov |
| Alkyl-guanidine derivatives | Varied | Altering chain length led to analogues with enhanced antibacterial potency. | researchgate.net |
| 1,3,4-oxadiazole derivatives | C10-C12 | Derivatives with dodecyl chains showed the highest activity. | mdpi.com |
Conformational Analysis and its Correlation with Molecular Activity
The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its biological activity. For guanidine derivatives, conformational analysis helps in understanding how the molecule presents its key interacting groups to a biological target.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are employed to determine the preferred conformations of guanidine derivatives in different environments. acs.orgpreprints.orgpreprints.org These studies have revealed that intramolecular hydrogen bonding can significantly influence the conformation. For example, in a series of pyridin-2-yl guanidine derivatives, a 180° change in the dihedral angle between the guanidine moiety and the pyridine (B92270) ring was observed, driven by intramolecular hydrogen bonds. acs.orgresearchgate.net
The correlation between conformation and activity is often established by comparing the conformations of active and inactive analogues. A "bioactive conformation" is the specific spatial arrangement a molecule adopts when it binds to its target. nih.gov Identifying this conformation is a key goal of SAR studies, as it provides a template for designing new, more potent compounds. For instance, a 3D similarity analysis of bicyclic guanidines with opioid receptor activity proposed a common 'Y' shape molecular binding model that explains their structure-activity relationships. nih.gov
Computational Approaches in SAR Studies
Computational chemistry has become an indispensable tool in modern drug discovery and SAR analysis, offering ways to predict and rationalize the activity of compounds like this compound and its analogues. benthamdirect.comsci-hub.se
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies with guanidine derivatives have been used to understand their binding modes and to correlate predicted binding affinities with experimental biological activities. frontiersin.org This approach helps in visualizing the key interactions, such as hydrogen bonds and electrostatic interactions, between the guanidinium group and the target.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. researchgate.net For guanidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These methods generate contour maps that highlight regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, a 3D-QSAR study on acyl guanidine analogues as BACE1 inhibitors suggested that an acyl guanidine and an amide group were important for potent activity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-target complex over time. For marine polycyclic batzelladine alkaloids, which contain a guanidine core, MD simulations were used to assess the stability of their binding to the SARS-CoV-2 main protease. nih.gov
These computational approaches not only help in understanding the SAR of existing compounds but also play a crucial role in the rational design of new analogues with improved potency and selectivity. sci-hub.sefrontiersin.org
Mechanistic Research and in Vitro Studies of 2 Tetradecylguanidine Functionality
Elucidation of Molecular Mechanisms of Action in Model Systems
The molecular mechanism of 2-Tetradecylguanidine is multifaceted, with research in various fungal model systems revealing a primary impact on cell membrane integrity and mitochondrial function. nih.govsigmaaldrich.com Early investigations suggested that its principal mode of action (MoA) was the disruption of the fungal plasma membrane, leading to cell death. nih.govresearchgate.net This is attributed to the compound's surfactant-like properties.
However, more recent and detailed cell biology studies, particularly in the wheat pathogen Zymoseptoria tritici and the corn smut fungus Ustilago maydis, have refined this understanding. nih.govbspp.org.uk In these models, this compound was shown to inhibit mitochondrial respiration by targeting NADH oxidases, leading to the depolarization of the inner mitochondrial membrane and a subsequent depletion of cellular ATP. researchgate.netbspp.org.uknih.gov This inhibition of oxidative phosphorylation is considered a primary mechanism of its fungicidal activity. researchgate.net
Interestingly, the specific effects of this compound can differ between fungal species. In Ustilago maydis, the compound demonstrably compromises plasma membrane permeability and inhibits endocytosis, in addition to its effects on mitochondria. nih.govresearchgate.net Conversely, these specific impacts on the plasma membrane were not observed in Zymoseptoria tritici, highlighting that the physiological effect of a fungicide can be pathogen-dependent. nih.govresearchgate.net Studies in Saccharomyces yeast cells also point towards the disruption of macromolecular structures, as guanidinium (B1211019) compounds are known to act as denaturing agents for proteins. illinois.edusolubilityofthings.comwikipedia.org
Table 1: Molecular Mechanisms of this compound in Fungal Model Systems
| Model System | Observed Molecular Mechanism | Reference |
|---|---|---|
| Ustilago maydis | Inhibition of mitochondrial respiration; disruption of plasma membrane integrity; inhibition of endocytosis. | nih.govresearchgate.net |
| Zymoseptoria tritici | Primary inhibition of mitochondrial ATP synthesis via NADH oxidase interference. No significant direct effect on plasma membrane integrity was noted as the primary action. | nih.govbspp.org.uk |
| Pseudomonas syringae | Causes extensive damage to the cytoplasmic membrane, leading to leakage of cellular components. | ebi.ac.uk |
| General (Yeast/Proteins) | Acts as a chaotropic agent, disrupting hydrogen bonding and the tertiary structure of proteins. | solubilityofthings.comwikipedia.org |
Interactions with Cellular Components and Macromolecules in In Vitro Systems
In vitro studies have detailed the direct interactions between this compound and various subcellular structures and macromolecules. The primary sites of interaction are the plasma membrane and mitochondria.
The compound's long alkyl chain facilitates its insertion into the lipid bilayer of the plasma membrane. researchgate.net This interaction disrupts the membrane's structure and function, leading to several observable effects. In Ustilago maydis, it causes a concentration-dependent cell depolarization and a reduction in plasma membrane fluidity. researchgate.net In bacterial models like Pseudomonas syringae, this disruption results in the rapid and extensive leakage of intracellular materials, including potassium ions, inorganic phosphate, and ribose-containing molecules. ebi.ac.uk Electron microscopy has revealed the formation of protuberances and intracellular myelin-like structures, indicating that the compound can cross the membrane rapidly. ebi.ac.uk
Within the cell, mitochondria are a key target. The cationic guanidinium headgroup is thought to facilitate its accumulation within the mitochondria, driven by the negative membrane potential. bspp.org.uk Here, it interferes with the electron transport chain, specifically inhibiting NADH oxidation, which disrupts the mitochondrial membrane potential and halts ATP synthesis. researchgate.netbspp.org.uk
Furthermore, the guanidinium group's ability to form strong non-covalent interactions, such as hydrogen bonds, suggests it can interact with and potentially denature proteins. researchgate.net It has been shown to unfold proteins at millimolar concentrations, acting more cooperatively than detergents like sodium dodecyl sulfate (B86663) (SDS). illinois.edu This denaturing property is not universal across all proteins; for instance, it denatures α-helical proteins but has little effect on certain β-sheet-rich proteins, suggesting that the interaction is influenced by the protein's specific structure. illinois.edu
Table 2: In Vitro Interactions of this compound with Cellular Components
| Cellular Component | Nature of Interaction | Observed Effect | Reference |
|---|---|---|---|
| Plasma Membrane | Insertion of the dodecyl tail into the lipid bilayer. | Increased ion permeability, cell depolarization, reduced membrane fluidity, leakage of cytoplasmic contents. | researchgate.netebi.ac.uk |
| Mitochondria | Inhibition of the electron transport chain (NADH oxidases). | Depolarization of the inner mitochondrial membrane, inhibition of ATP synthesis. | researchgate.netbspp.org.uknih.gov |
| Proteins | Acts as a chaotropic agent, disrupting non-covalent bonds. | Denaturation and unfolding of susceptible proteins, particularly α-helical structures. | illinois.edusolubilityofthings.com |
| Endocytic Machinery | Impaired recruitment of the actin-crosslinker fimbrin. | Arrest of endocytosis by inhibiting the internalization of vesicles. | researchgate.net |
Biochemical Pathways Modulated by Guanidine (B92328) Derivatives
The action of this compound and related guanidine derivatives extends to the modulation of several key biochemical pathways, primarily as a consequence of their effects on cellular energy and membrane function.
The most directly impacted pathway is cellular respiration and oxidative phosphorylation. By inhibiting mitochondrial function and depleting ATP, this compound effectively shuts down the cell's primary energy-producing pathway. researchgate.netbspp.org.uk This has cascading effects on all ATP-dependent processes.
Metabolic studies on the related compound Guazatine have provided further insights. In vitro experiments with grape berries showed that Guazatine, an inhibitor of polyamine oxidase (PAO), alters polyamine (PA) catabolism. researchgate.net This leads to an accumulation of the polyamine putrescine and affects the ripening process. researchgate.netfrontiersin.org In Arabidopsis, Guazatine treatment was also shown to involve the chlorophyll (B73375) degradation pathway. frontiersin.org
Given that guanidinium compounds can act as protein denaturants, they have the potential to non-specifically inhibit various enzymatic pathways by altering the structure of critical enzymes. solubilityofthings.com Furthermore, studies on novel guanidine compounds have demonstrated the ability to modulate signaling pathways critical for cell proliferation, such as inhibiting platelet-derived growth factor receptor alpha (Pdgfra) transcription, which in turn affects downstream effectors like Akt and mTOR. nih.gov While this was observed with different guanidine derivatives, it highlights the potential for this chemical class to interfere with specific signaling cascades.
Table 3: Biochemical Pathways Modulated by Guanidine Derivatives
| Biochemical Pathway | Modulating Compound | Observed Effect | Reference |
|---|---|---|---|
| Cellular Respiration / Oxidative Phosphorylation | This compound (Dodine) | Inhibition of ATP synthesis through interference with the mitochondrial electron transport chain. | researchgate.netbspp.org.uk |
| Polyamine (PA) Catabolism | Guazatine | Inhibition of polyamine oxidase (PAO) activity, leading to accumulation of putrescine. | researchgate.netfrontiersin.org |
| Chlorophyll Degradation | Guazatine | Indicated by the identification of chlorophyllase (CLH) genes related to tolerance. | frontiersin.org |
| PDGFRα Signaling | Novel synthetic guanidine compounds | Inhibition of Pdgfra transcription and oligodendrocyte precursor cell proliferation. | nih.gov |
Receptor-Ligand Binding Dynamics and In Vitro Characterization
The mechanism of this compound is not characterized by a classic, high-affinity binding to a specific protein receptor in the way many modern pharmaceuticals are. Instead, its interaction with cells is better described as a physicochemical process driven by its amphipathic nature, leading to broad-scale disruption of membrane structures. researchgate.netebi.ac.uk
The "binding" of this compound is largely a non-specific partitioning of its lipophilic dodecyl tail into the cell membrane's lipid bilayer. researchgate.net The positively charged guanidinium headgroup then interacts with the negatively charged components of the membrane surface and can engage in hydrogen bonding and electrostatic interactions. researchgate.net This process can be conceptualized as a form of low-affinity, high-capacity binding that does not trigger a specific signal transduction cascade but rather physically compromises the membrane's integrity. researchgate.netebi.ac.uk
In vitro techniques used to characterize such membrane interactions are varied. While specific receptor-ligand binding assays using radiolabeled ligands are common for targeted drugs, methods more suited for studying membrane disrupters like this compound include:
Liposome-based assays: These assays, such as liposome (B1194612) sedimentation or floatation, use artificial membrane vesicles (liposomes) to confirm direct protein-membrane interactions and can be adapted to study the partitioning of small molecules into the bilayer. nih.gov
Fluorescence Spectroscopy: Techniques using voltage-sensitive or potential-sensitive fluorescent dyes can monitor changes in membrane potential and polarization caused by the compound's insertion into the membrane. researchgate.netresearchgate.net
Ion-selective electrodes: These can be used to directly measure the leakage of specific ions (e.g., K+) from cells or vesicles, providing a quantitative measure of membrane permeabilization. ebi.ac.ukresearchgate.net
These characterization methods confirm that the interaction of this compound is a dynamic process of insertion and disruption rather than a static binding to a discrete receptor site.
Table 4: In Vitro Methods for Characterizing Membrane Interactions
| Technique | Principle | Application to this compound | Reference |
|---|---|---|---|
| Liposome Sedimentation/Floatation | Differential centrifugation to separate liposomes from unbound molecules. | To verify the direct association of the compound with a model lipid bilayer. | nih.gov |
| Fluorescence-based Assays | Use of dyes sensitive to membrane potential or fluidity. | To measure cell depolarization and changes in membrane fluidity upon compound interaction. | researchgate.netresearchgate.net |
| Ion-Selective Electrodes | Direct measurement of ion concentrations in the extracellular medium. | To quantify the efflux of intracellular ions (e.g., K+) as a measure of membrane damage. | ebi.ac.ukresearchgate.net |
| Electron Microscopy | High-resolution imaging of cellular structures. | To visualize morphological changes to the plasma membrane and organelles after treatment. | nih.govebi.ac.uk |
Pre Clinical Biological Applications and Research Paradigms of 2 Tetradecylguanidine
Anticancer Research in Pre-clinical Cell Lines and Animal Models
In addition to antimicrobial research, 2-tetradecylguanidine and its analogues have been explored for their potential anticancer activities in pre-clinical settings. The guanidine (B92328) moiety is a component of several natural products with recognized antitumor properties. acs.org Research in this area often involves screening these compounds against various cancer cell lines to determine their cytotoxic effects.
The National Cancer Institute (NCI) has established a screening methodology using a panel of 60 human tumor cell lines to evaluate the anticancer potential of various compounds. cancer.gov This screen measures parameters such as the 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50). cancer.gov While specific data for this compound in the NCI-60 screen is not publicly detailed, the methodology provides a framework for how such compounds are evaluated.
Studies on other guanidine-containing natural products have shown promising results in preclinical models. For example, certain compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in tumor cell lines. researchgate.net The development of synthetic guanidine derivatives is an active area of research, with the goal of identifying potent and selective anticancer agents. acs.org The evaluation of these compounds often involves determining their IC50 values (the concentration required to inhibit 50% of cell growth) in various cancer cell lines. unibo.itmdpi.combiorxiv.org For instance, studies on different types of cancer cell lines have reported IC50 values that vary significantly depending on the cell line and the specific compound being tested. mdpi.commdpi.com
Table 2: Illustrative IC50 Values of Anticancer Compounds in Preclinical Studies
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Propolis Extracts | Osteosarcoma cells (MG63) | 81.9–86.7 µg/ml | unibo.it |
| Propolis Extracts | Non-tumor L929 cells | Lower than cancer cells | unibo.it |
| Doxorubicin | HepG2 (liver cancer) | Varies with exposure time | mdpi.com |
| Genistein | MDA-MB-231 (breast cancer) | 20 µM | mdpi.com |
| Quercetin | MDA-MB-231 (breast cancer) | 3 µM | mdpi.com |
| Quercetin | MDA-MB-157 (breast cancer) | 4 µM | mdpi.com |
Other Biological Activities Explored in Academic Settings (e.g., Anion Transport)
Beyond antimicrobial and anticancer research, the unique chemical properties of guanidinium-based compounds have led to their exploration in other biological contexts, most notably as synthetic anion transporters. The guanidinium (B1211019) group is capable of forming strong hydrogen bonds, which allows it to bind with various anions. researchgate.net
Researchers have investigated guanidinium-calix dntb.gov.uaarene conjugates and other derivatives for their ability to transport anions across phospholipid bilayers. researchgate.net These studies, often conducted in liposomes (vesicle bilayer membranes), have revealed that these compounds can mediate the transport of anions like chloride. researchgate.net The mechanism often involves the carrier binding to an anion, shuttling it across the lipid membrane, and then releasing it on the other side. researchgate.netulb.ac.be
Interestingly, some guanidinium-based transporters exhibit a peculiar selectivity sequence, transporting chloride more efficiently than bromide, which is inverse to the commonly observed lyotropic series. researchgate.net This suggests a strong and specific interaction between the guanidinium moiety and the anion within the membrane environment. researchgate.net The study of these synthetic transporters is a fundamental area of research that could lead to a better understanding of biological ion transport and potentially offer therapeutic strategies for diseases related to defective anion transport, such as cystic fibrosis. ulb.ac.bersc.org
Development of Pre-clinical Research Pipelines and Methodologies
The successful translation of a promising compound like this compound from the laboratory to clinical use relies on robust and well-defined pre-clinical research pipelines. birac.nic.in These pipelines encompass a series of stages, from initial hit identification and lead optimization to in-depth in vitro and in vivo testing. revilico.bio
Similarly, the anticancer drug development pipeline involves a tiered approach. nih.gov Initial screening in cancer cell lines, such as the NCI-60 panel, helps to identify compounds with cytotoxic or cytostatic activity. cancer.gov Promising hits are then advanced to more complex models, including 3D cell cultures and animal models (xenografts), to better mimic the tumor microenvironment and predict in vivo efficacy. nih.gov The development of these preclinical models is a continuous process, with a focus on creating systems that more accurately reflect human disease to improve the predictive value of preclinical studies. birac.nic.in
The development of novel methodologies is also crucial. For instance, in the field of anion transport, researchers are continuously developing new assays to directly monitor the transport of specific anions like bicarbonate across lipid bilayers. researchgate.net These advancements in research methodologies are essential for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.
Computational Chemistry and Theoretical Modeling of 2 Tetradecylguanidine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to predict the intrinsic properties of a molecule, such as its geometry, stability, and reactivity, based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) are frequently used to study guanidine (B92328) and its derivatives due to their balance of computational cost and accuracy.
Research Findings: Studies on various guanidine derivatives using DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), have been conducted to determine their fundamental properties. A key property of guanidines is their high basicity, which can be quantified by the proton affinity (PA)—the negative of the enthalpy change for the gas-phase protonation reaction. Computational studies have shown that substituting the guanidine core can significantly alter its PA. For instance, the introduction of alkyl chains and other functional groups can modulate the electronic environment of the guanidinium (B1211019) headgroup.
Electronic structure analysis focuses on the arrangement of electrons in a molecule, particularly the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial for predicting a molecule's chemical reactivity and electronic properties. For guanidine-based systems, these calculations can help in designing molecules with specific electronic characteristics, such as for use in dye-sensitized solar cells or as potent catalysts.
While specific quantum chemical data for 2-tetradecylguanidine is not extensively documented in the reviewed literature, the principles are well-established from studies on analogous compounds. The long tetradecyl chain is expected to primarily influence the molecule's steric and lipophilic properties, with a more subtle electronic effect on the guanidinium headgroup compared to strongly electron-donating or withdrawing substituents. DFT calculations on model systems like ethylguanidine have been used to compute geometries and interaction energies.
| Compound/System | Computational Method | Calculated Property | Result | Reference |
|---|---|---|---|---|
| Substituted Guanidines | DFT B3LYP/6-311+G(2df,p) | Proton Affinity (PA) | 268.4 - 275.5 kcal/mol | |
| Acetate Anion | DFTB3 | Proton Affinity (PA) | 357.93 kcal/mol | |
| p-Cresol/ethylguanidine complex | DFT | H-bonding geometry | Optimized coordinates determined | |
| Indole | B3LYP/6-31+G(d,p) | Proton Affinity (PA) | 214.49 kcal/mol |
Molecular Dynamics Simulations of Guanidine Derivatives
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of systems, such as a molecule's conformational changes, its interaction with a solvent, or its binding to a receptor. For amphiphilic molecules like this compound, MD simulations are particularly useful for understanding their behavior at interfaces, such as in micelles or at the surface of a lipid membrane.
Research Findings: MD simulations have been instrumental in characterizing guanidinium-based surfactants and their aggregation behavior. A study on hexadecylguanidine (Guan-C16), a close structural analog of this compound, used MD simulations to model its incorporation into a micelle with other surfactants. These simulations showed that the guanidinium surfactant integrates into the hydrophobic core of the micelle, a behavior critical to its function in the modeled catalytic system.
Other MD studies have focused on the fundamental interactions of the guanidinium ion at aqueous interfaces. Simulations of guanidinium chloride at the water surface revealed that the ion has a preference for an orientation parallel to the interface. This orientational preference is a key factor in how guanidinium-containing molecules interact with biological membranes.
The development of accurate force fields, which are sets of parameters used to define the potential energy of a system, is crucial for meaningful MD simulations. All-atom force fields based on the AMBER framework have been specifically developed and validated for guanidinium-based ionic liquids, enabling reliable predictions of their physical and structural properties. These force fields allow for the simulation of complex processes, such as the transport of guanidinium derivatives across lipid bilayers.
| System Simulated | Force Field/Method | Simulation Time/Ensemble | Key Findings | Reference |
|---|---|---|---|---|
| Guan-C16 / CTAB micelle | Not specified | Not specified | Guanidinium surfactant |
Environmental Fate and Non Biological System Research for 2 Tetradecylguanidine
Degradation Pathways and Environmental Persistence in Model Systems
The persistence of guanidinium (B1211019) compounds in the environment is influenced by both abiotic and biotic degradation pathways.
Abiotic Degradation: One of the primary abiotic degradation pathways for guanidine (B92328) derivatives is hydrolysis. The guanidinium group can undergo hydrolysis to form urea (B33335) and the corresponding amine. This reaction is influenced by pH, with both acid and base-catalyzed hydrolysis being possible. digitellinc.com The stability of guanidines can be affected by steric hindrance around the guanidinium group; bulkier alkyl groups may increase resistance to degradation. digitellinc.com While the specific rate of hydrolysis for 2-Tetradecylguanidine has not been documented, the general mechanism involves nucleophilic attack at the central carbon atom of the guanidinium group. nih.gov
The environmental persistence of this compound is therefore expected to be variable, depending on factors such as soil type, microbial population, pH, and temperature. In environments with active microbial communities, it is anticipated that this compound would be biodegradable.
Table 1: Factors Influencing the Degradation of Guanidinium Compounds
| Factor | Influence on Degradation | References |
| pH | Influences the rate of chemical hydrolysis (both acid and base-catalyzed). | digitellinc.com |
| Microbial Activity | Primary driver of biotic degradation in soil and water. | dtic.milnih.gov |
| Concentration | Higher concentrations can sometimes inhibit microbial degradation. | dtic.mil |
| Presence of other Nutrients | Supplemental carbon sources can enhance biodegradation. | dtic.mildtic.mil |
| Chemical Structure | Steric hindrance from alkyl groups can affect stability. | digitellinc.com |
Mobility and Distribution in Abiotic Matrices
The mobility and distribution of this compound in the environment are primarily dictated by sorption processes in soil and sediment.
As a cationic compound, this compound is expected to exhibit strong sorption to negatively charged components of soil and sediment, such as clay minerals and organic matter. This electrostatic interaction significantly reduces its mobility in the subsurface. Research on cationic surfactants has consistently shown that they are less mobile in soil compared to anionic surfactants due to their strong adsorption to soil particles. geoscienceworld.org The positively charged guanidinium headgroup will readily bind to the negatively charged surfaces of soil colloids.
The long tetradecyl chain imparts a hydrophobic character to the molecule, which can lead to partitioning into soil organic matter. This hydrophobic interaction further contributes to the sorption of this compound and limits its leaching potential. The combination of electrostatic attraction and hydrophobic partitioning suggests that this compound will have low mobility in most soil types and is likely to accumulate in the upper soil layers or in sediments if released into aquatic environments.
Table 2: Predicted Mobility of this compound in Abiotic Matrices
| Matrix | Predicted Mobility | Primary Interaction Mechanisms | References |
| Soil | Low | Cation exchange with clay minerals, Hydrophobic partitioning to organic matter. | geoscienceworld.org |
| Sediment | Low | Sorption to negatively charged sediment particles and organic carbon. | nih.gov |
| Groundwater | Very Low | Strong sorption in overlying soil horizons is expected to prevent significant leaching to groundwater. | geoscienceworld.org |
Interactions with Environmental Microorganisms (Excluding Ecotoxicity)
Guanidinium compounds are known to interact with environmental microorganisms in various ways beyond direct toxicity. Many microorganisms can utilize guanidine as a nitrogen source, indicating a metabolic relationship. nih.gov The presence of guanidine can influence microbial community structure and function. For instance, guanidinium has been reported to inhibit nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, in soil. dtic.mil
Certain bacteria have evolved specific mechanisms to metabolize or detoxify guanidine. The discovery of guanidine-selective riboswitches in many microbes suggests that this compound plays a significant role in bacterial metabolism and that its presence can regulate gene expression. nih.gov These riboswitches can control genes involved in guanidine degradation, transport, and nitrogen metabolism. researchgate.netnih.gov Therefore, the introduction of this compound into a microbial community could selectively favor the growth of microorganisms capable of its degradation or tolerance. The long alkyl chain may also influence these interactions, potentially making the compound more disruptive to microbial cell membranes due to its surfactant properties. acs.org
Potential Applications in Materials Science or Chemical Engineering
While specific applications of this compound in materials science or chemical engineering are not well-documented in publicly available literature, the properties of guanidinium compounds and long-chain alkylamines suggest several potential areas of use.
The strong basicity and catalytic activity of guanidines make them useful in various organic synthesis reactions. nih.gov The cationic and surface-active nature of this compound could make it a candidate as a phase transfer catalyst or as a template or structure-directing agent in the synthesis of porous materials.
In the field of materials science, cationic surfactants are used as surface modifiers. This compound could potentially be used to modify the surface properties of materials, for example, to impart a positive charge to a surface for subsequent functionalization or to alter hydrophobicity. Long-chain amines and their derivatives have also been investigated for their ability to form self-assembled monolayers on various substrates.
Furthermore, guanidinium salts have been explored for their ability to interact with and stabilize macromolecules, which could be relevant in the formulation of polymeric materials or in bioprocessing applications. nih.gov The combination of a cationic headgroup and a long hydrophobic tail also suggests potential applications as a corrosion inhibitor or as a component in specialized coatings.
Q & A
Basic Research Questions
Q. What are the validated laboratory synthesis protocols for 2-Tetradecylguanidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves guanidine alkylation using tetradecyl bromide under controlled pH and temperature. Purification via column chromatography (silica gel, methanol/chloroform gradient) is recommended. Validate purity using NMR (e.g., δ 2.8–3.2 ppm for guanidine protons) and HPLC (≥95% purity threshold). Ensure compliance with safety protocols for handling corrosive reagents, including PPE and fume hood use .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of FT-IR (to confirm C-N and N-H stretches), mass spectrometry (ESI-MS for molecular ion peak at m/z 269.3), and elemental analysis (C, H, N within ±0.3% of theoretical values). Cross-reference with published spectra in databases like SciFinder to rule out impurities .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Start with cell viability assays (MTT or resazurin) in relevant cell lines (e.g., cancer lines for antiproliferative studies). Use dose-response curves (1–100 µM) to calculate IC₅₀. Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments to address variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported mechanisms of action for this compound across studies?
- Methodological Answer : Conduct systematic meta-analysis of existing data, focusing on experimental conditions (e.g., pH, solvent polarity) that may influence outcomes. Use orthogonal assays (e.g., fluorescence polarization for protein binding vs. surface plasmon resonance) to confirm targets. Replicate conflicting studies under standardized conditions to isolate variables .
Q. What computational strategies are effective for modeling this compound’s interaction with mitochondrial membranes?
- Methodological Answer : Employ molecular dynamics (MD) simulations using lipid bilayer models (e.g., POPC membranes). Parameterize the compound via quantum mechanical calculations (DFT at B3LYP/6-31G* level). Analyze free energy profiles (umbrella sampling) to predict partitioning behavior and compare with experimental data from fluorescence anisotropy .
Q. How should researchers design experiments to assess this compound’s off-target effects in complex biological systems?
- Methodological Answer : Use high-content screening (HCS) with multi-parameter readouts (e.g., cell morphology, ROS levels). Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify non-canonical pathways. Validate findings using CRISPR-Cas9 knockouts of candidate genes .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic for IC₅₀ estimation) using software like GraphPad Prism. Account for heteroscedasticity with weighted least squares. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring p < 0.05 significance .
Q. How can researchers ensure reproducibility in this compound studies when using diverse cell lines?
- Methodological Answer : Standardize culture conditions (e.g., serum concentration, passage number) and include authentication certificates for cell lines. Report mycoplasma testing results. Use inter-laboratory validation via shared reference samples to minimize batch effects .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
